

Interpreting ambiguous data from 1-(4-Morpholinophenyl)guanidine experiments

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Compound of Interest

Compound Name: 1-(4-Morpholinophenyl)guanidine

CAS No.: 247234-41-9

Cat. No.: B1279268

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Technical Support Hub: 1-(4-Morpholinophenyl)guanidine

Topic: Interpreting Ambiguous Data & Experimental Troubleshooting Classification: Small Molecule Characterization / Bioassay Optimization Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Chameleon" Nature of Guanidines

Welcome to the technical support hub for **1-(4-Morpholinophenyl)guanidine** (CAS 247234-41-9). If you are here, you are likely facing data that doesn't "look right"—broad NMR signals, drifting LC-MS retention times, or bioassay results that fluctuate with buffer pH.

As a Senior Application Scientist, I often see this molecule treated as a standard organic base. It is not. It is a hybrid system containing a moderately basic morpholine ring (

) and a highly basic guanidine moiety (

). This duality creates complex ionization and tautomeric behaviors that are the root cause of most experimental ambiguities.

This guide treats your experimental problems as "Support Tickets." Select the module below that matches your issue.

Module 1: Structural Characterization (NMR)

Ticket #401: "My NMR spectrum has missing peaks and broad humps."

The Issue: You observe that the guanidine -NH protons are invisible or appear as broad "humps" in the baseline. The phenyl ring protons may also show unexpected broadening or splitting.

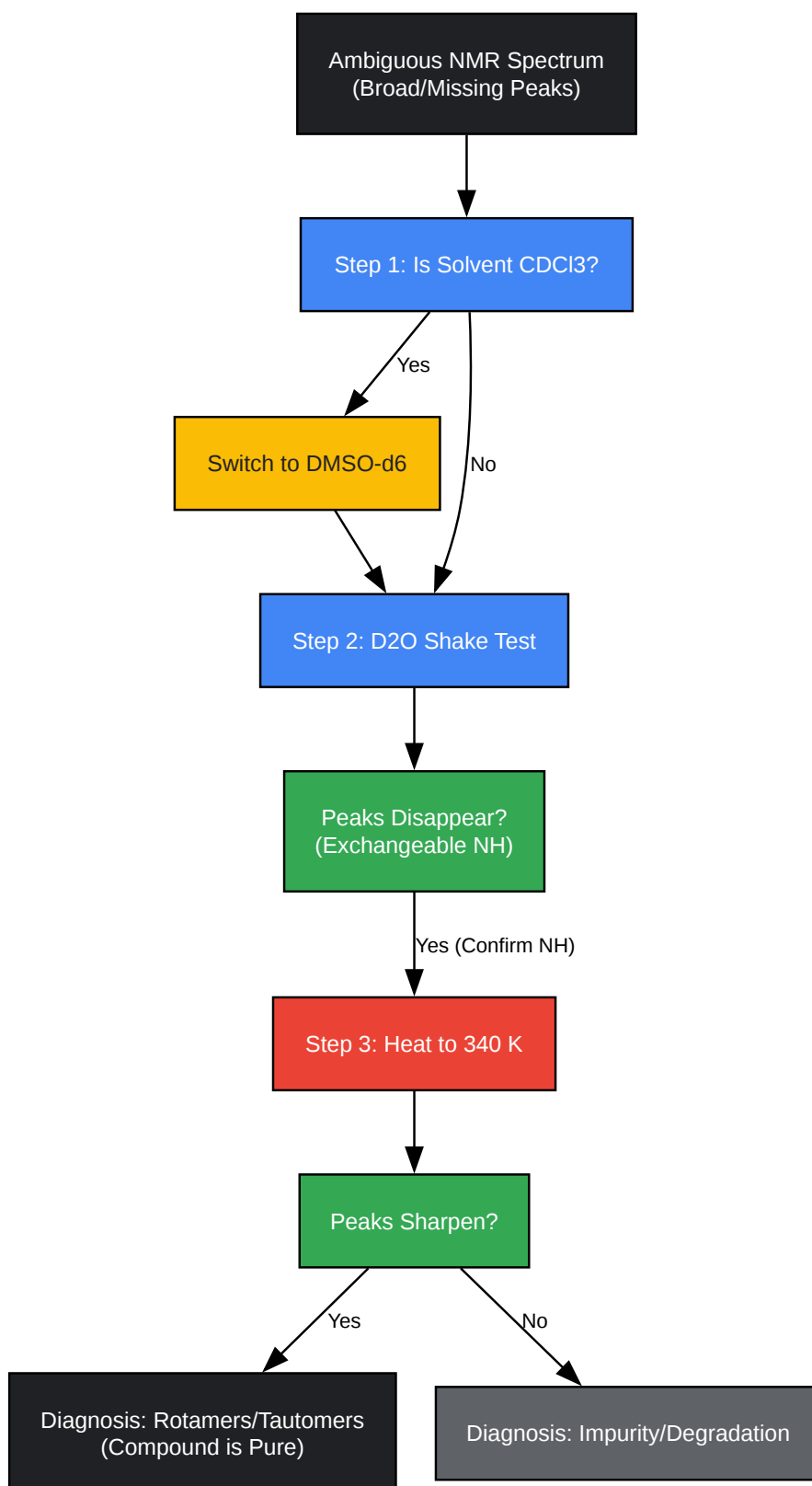
The Mechanism: This is a classic case of Restricted Rotation and Tautomeric Exchange.

- Tautomerism: The guanidine group exists in rapid equilibrium between amino and imino forms.
- Proton Exchange: The guanidine protons are acidic enough to exchange with trace water in hygroscopic solvents like DMSO-d₆.
- Rotamerism: The C-N bond between the phenyl ring and the guanidine group has partial double-bond character, creating a high rotational energy barrier. At room temperature (298 K), the molecule rotates slower than the NMR timescale, causing peak broadening (decoherence).

Troubleshooting Protocol:

Step	Action	Scientific Rationale
1	Switch Solvent	Move from Chloroform to DMSO-d ₆ or MeOD. Chloroform often fails to solubilize the polar guanidinium species and promotes aggregation.
2	D ₂ O Shake	Add 2 drops of D ₂ O to the NMR tube. If the broad humps disappear, they are exchangeable -NH protons.
3	Variable Temperature (VT) NMR	Heat the sample to 320–340 K. This increases the rotation rate. If the broad peaks sharpen and coalesce, you are observing rotamers, not impurities.
4	Acidification	Add 1 equivalent of TFA-d or DCI. Converting the free base to the guanidinium salt () symmetrizes the molecule and locks the tautomer, often sharpening the spectrum.

Visual Workflow: NMR Troubleshooting Logic



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Caption: Decision tree for distinguishing between sample impurities and inherent dynamic tautomerism in guanidine derivatives.

Module 2: LC-MS & Chromatography

Ticket #402: "I see severe peak tailing and 'Ghost Masses' in MS."

The Issue: Your LC peak is asymmetrical (tailing factor > 1.5), and the Mass Spec shows unexpected adducts or "ghost" masses (e.g., M+128 or M+23).

The Mechanism:

- Silanol Interaction: The highly basic guanidine () is positively charged at standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7). These cations bind aggressively to residual negatively charged silanol groups () on the column stationary phase, causing tailing.
- Adduct Formation: Guanidines are "sticky." They readily form adducts with sodium (), potassium (), or even formate ions in the source, complicating mass assignment.

Troubleshooting Protocol:

Parameter	Recommendation	Why?
Column Choice	Use a C18 column with "End-capping" or Hybrid Particle Technology (e.g., Waters BEH, Agilent Zorbax Eclipse Plus).	These columns have fewer free silanol groups, reducing secondary interactions with the base.
Mobile Phase pH	High pH Strategy: Use 10mM Ammonium Bicarbonate (pH 10).	At pH 10, the morpholine is neutral, and silanols are fully ionized but the high ionic strength helps. Note: Ensure your column is pH 10 tolerant.
Modifier	0.1% TFA (Trifluoroacetic acid) instead of Formic Acid.	TFA acts as an ion-pairing agent. It forms a neutral complex with the guanidinium cation, masking the charge and improving peak shape. Warning: TFA suppresses MS signal intensity.
Wash Cycle	Needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.	Guanidines stick to metallic injector needles. An acidic wash prevents carryover.

Module 3: Biological Assay Variability

Ticket #403: "My IC50 values shift drastically between runs."

The Issue: Potency data (IC50/EC50) is inconsistent. The compound appears less potent in assays with acidic compartments (e.g., lysosomal targets) or shifts potency when buffer pH changes slightly.

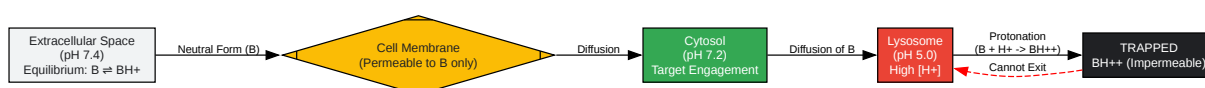
The Mechanism:

- Lysosomotropism (Ion Trapping): **1-(4-Morpholinophenyl)guanidine** is a lipophilic weak base. It can cross cell membranes in its neutral/less-charged state. Once it enters an acidic

compartment (lysosome, pH ~5), it becomes fully protonated (di-cationic) and cannot exit. This sequesters the drug away from its cytosolic target, artificially raising the IC50 (lowering apparent potency).

- pH-Dependent Binding: If your protein target binding pocket has a specific charge requirement, the protonation state of the guanidine (which is pH-dependent) dictates affinity.

Visual Workflow: The Lysosomal Trap



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Caption: Mechanism of Lysosomotropism. The compound enters acidic organelles and becomes protonated, preventing exit and reducing cytosolic concentration.

Troubleshooting Protocol:

- Control for pH: Ensure all assay buffers are strictly titrated. A shift from pH 7.2 to 7.4 can alter the ionization ratio of the morpholine group significantly.
- Add Ammonium Chloride: In cell-based assays, adding 10mM neutralizes lysosomal pH, preventing ion trapping. If potency increases upon adding , your compound was being sequestered.
- Check Serum Binding: Guanidines can bind non-specifically to albumin in FBS (Fetal Bovine Serum). Run a "Serum Shift" assay (IC50 in 1% FBS vs 10% FBS). If the shift is >10-fold, high protein binding is the cause of low potency.

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